molecular formula C14H14N2O2 B14326530 Benzenemethanamine, N-methyl-N-nitro-alpha-phenyl- CAS No. 101303-89-3

Benzenemethanamine, N-methyl-N-nitro-alpha-phenyl-

Cat. No.: B14326530
CAS No.: 101303-89-3
M. Wt: 242.27 g/mol
InChI Key: NEDYEJMVZIDLFJ-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-methyl-N-nitro-alpha-phenyl- is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields. The compound consists of a benzenemethanamine backbone with additional methyl, nitro, and phenyl groups attached, making it a versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-methyl-N-nitro-alpha-phenyl- typically involves multiple steps. One common method includes the nitration of benzenemethanamine derivatives followed by methylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity Benzenemethanamine, N-methyl-N-nitro-alpha-phenyl-.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-methyl-N-nitro-alpha-phenyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various amine derivatives, while substitution reactions can introduce different functional groups to the phenyl ring.

Scientific Research Applications

Benzenemethanamine, N-methyl-N-nitro-alpha-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-methyl-N-nitro-alpha-phenyl- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-methyl-: Lacks the nitro group, resulting in different chemical properties and reactivity.

    Benzenemethanamine, N-phenyl-: Contains a phenyl group but lacks the nitro and methyl groups, leading to different applications and reactivity.

Uniqueness

Benzenemethanamine, N-methyl-N-nitro-alpha-phenyl- is unique due to the presence of both nitro and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

101303-89-3

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-benzhydryl-N-methylnitramide

InChI

InChI=1S/C14H14N2O2/c1-15(16(17)18)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3

InChI Key

NEDYEJMVZIDLFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CC=C1)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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